Gemfibrozil 1-O-beta-Glucuronide is a significant metabolite of the antihyperlipidemic drug gemfibrozil. This compound is primarily formed through the process of glucuronidation, which is a key metabolic pathway for many drugs. Gemfibrozil itself is used to manage lipid levels in patients with hyperlipidemia, and its glucuronide form has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2C8, which plays a crucial role in drug metabolism.
Gemfibrozil 1-O-beta-Glucuronide is derived from gemfibrozil, which is administered orally and undergoes metabolic conversion in the liver. The formation of this glucuronide metabolite involves several UDP-glucuronosyltransferase enzymes, particularly UGT2B7, UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B17 .
The synthesis of gemfibrozil 1-O-beta-Glucuronide typically occurs via enzymatic pathways involving UDP-glucuronosyltransferases. The glucuronidation process enhances the solubility of gemfibrozil, facilitating its excretion from the body.
The reaction conditions often involve incubating gemfibrozil with UDP-glucuronic acid in the presence of liver microsomes at physiological pH and temperature to promote optimal enzyme activity.
Gemfibrozil 1-O-beta-Glucuronide features a complex structure that includes a phenoxy group derived from gemfibrozil linked to a glucuronic acid moiety. The presence of multiple hydroxyl groups enhances its solubility and reactivity.
Gemfibrozil 1-O-beta-Glucuronide participates in various biochemical reactions primarily as an inhibitor of CYP2C8.
The mechanism of action involves the formation of a reactive intermediate that modifies the enzyme's active site, thereby hindering substrate access and altering drug metabolism.
Gemfibrozil 1-O-beta-Glucuronide exerts its pharmacological effects primarily through inhibition of CYP2C8.
Upon administration of gemfibrozil, it is metabolized to its glucuronide form, which then interacts with CYP2C8. This interaction leads to:
The inhibitory potency (IC50) of gemfibrozil 1-O-beta-Glucuronide against CYP2C8 has been reported at approximately 4.07 μM .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry for structural elucidation .
Gemfibrozil 1-O-beta-Glucuronide is primarily utilized in pharmacological research due to its role as a metabolic inhibitor.
GEM-GLU is formed by the covalent linkage of gemfibrozil to glucuronic acid via a β-configured glycosidic bond at the 1-O position of the gemfibrozil carboxylic acid group. Its systematic IUPAC name is 6-{[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid [7] [8].
Key Chemical Properties:
The molecule features two distinct domains:
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 426.46 g/mol | High-resolution MS |
LogP | 0.92–1.22 | Computational prediction |
Topological Polar Surface Area | 142.75 Ų | ChemAxon calculation |
Hydrogen Bond Acceptors | 9 | Molecular descriptor |
Hydrogen Bond Donors | 4 | Molecular descriptor |
Rotatable Bonds | 9 | Molecular descriptor |
CAS Number | 91683-38-4 | Chemical registry |
GEM-GLU formation is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, with minor contributions from UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B17 [3] [9]. This conjugation occurs in hepatocytes, converting gemfibrozil’s carboxylic acid group into an ester-linked glucuronide.
Metabolic Clearance and Species Variability:
Mice: At steady state, the plasma molar ratio of GEM-GLU/gemfibrozil is 91%—6-9 times higher than in humans. This disparity arises from differences in UGT expression and metabolic clearance, complicating interspecies extrapolation [1].
Table 2: Species Differences in Gemfibrozil Metabolism
Parameter | Humans | Mice |
---|---|---|
GEM-GLU/Gemfibrozil ratio | 10–15% | 91% |
Primary UGT Isoforms | UGT2B7 > UGT1A3 | Ugt2b5 > Ugt1a1 |
Systemic Exposure (AUC) | Moderate | High |
Biliary Excretion | Limited (~6%) | Significant |
Renal Excretion | ~70% (as conjugates) | ~50% (as conjugates) |
GEM-GLU undergoes further oxidative metabolism via CYP2C8 and CYP3A4, generating hydroxylated derivatives. However, it is also cleared unchanged via renal excretion and biliary transport, mediated by OATP1B1 and MRP2 transporters [4] [7].
Mechanism-Based CYP2C8 Inhibition:
GEM-GLU is a potent competitive inhibitor of CYP2C8 (IC₅₀ = 4.07 μM) and exhibits mechanism-based inactivation through heme modification [2] [5] [6]. The inhibition process involves:
Transporter Interactions:
GEM-GLU inhibits OATP1B1-mediated hepatic uptake of statins and other anionic drugs. This inhibition occurs at clinically relevant concentrations (IC₅₀ ~24–50 μM), contributing to the risk of myopathy when combined with statins [4] [7].
Pharmacodynamic Implications:
Unlike gemfibrozil, GEM-GLU does not activate PPARα or alter lipid metabolism. Its primary pharmacological impact is confined to modulating the pharmacokinetics of coadministered drugs via enzyme and transporter inhibition [3] [9].
Target | Inhibition Type | IC₅₀/ Kᵢ | Clinical DDI Example | Impact on Substrate |
---|---|---|---|---|
CYP2C8 | Irreversible | 4.07 μM | Repaglinide, montelukast | ↑ AUC 300–800% |
OATP1B1 | Competitive | 24.3 μM | Cerivastatin, atorvastatin | ↑ AUC 200–500% |
CYP2C9 | Weak | >100 μM | Warfarin (minor interaction) | ↑ AUC ~30% |
CYP3A4 | Negligible | 243 μM | Midazolam (no interaction) | No change |
Analytical and Research Applications:
GEM-GLU serves as a:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9